2'-Fluorobiphenyl-3-carboxylic acid

Acidity modulation Bioisostere design Hydrogen-bond donor strength

2′-Fluorobiphenyl-3-carboxylic acid (IUPAC: 3-(2-fluorophenyl)benzoic acid) is a fluorinated biphenyl derivative bearing a carboxylic acid at the 3-position of one phenyl ring and a fluorine atom at the 2′ (ortho) position of the adjacent ring. With a molecular formula of C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol, this compound belongs to the class of halogenated biphenyl carboxylic acid building blocks widely employed in pharmaceutical intermediate synthesis and structure–activity relationship (SAR) studies.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 103978-23-0
Cat. No. B022265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluorobiphenyl-3-carboxylic acid
CAS103978-23-0
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)F
InChIInChI=1S/C13H9FO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
InChIKeyKJRAPRROUUCCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Fluorobiphenyl-3-carboxylic Acid (CAS 103978-23-0): A Regiospecifically Fluorinated Biphenyl Carboxylic Acid Building Block for Medicinal Chemistry and SAR Exploration


2′-Fluorobiphenyl-3-carboxylic acid (IUPAC: 3-(2-fluorophenyl)benzoic acid) is a fluorinated biphenyl derivative bearing a carboxylic acid at the 3-position of one phenyl ring and a fluorine atom at the 2′ (ortho) position of the adjacent ring [1]. With a molecular formula of C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol, this compound belongs to the class of halogenated biphenyl carboxylic acid building blocks widely employed in pharmaceutical intermediate synthesis and structure–activity relationship (SAR) studies . Its commercial availability—typically at ≥95% purity as a solid—and its role as a key intermediate in patent-disclosed synthetic routes toward aminoalcohol derivatives, PAI-1 inhibitors, and antifungal pyridinylhydrazides have established its relevance in early-stage drug discovery [2].

Why Generic Substitution with Non-Fluorinated or Regioisomeric Biphenyl-3-carboxylic Acid Analogs Fails to Replicate 2′-Fluorobiphenyl-3-carboxylic Acid Performance


In-class biphenyl-3-carboxylic acid derivatives cannot be freely interchanged because the precise position of fluorine substitution exerts distinct and often non-linear effects on multiple molecular properties simultaneously. The 2′-fluoro substituent uniquely modulates acidity (pKa ~4.02 vs. ~4.14 for the non-fluorinated parent), lipophilicity (LogP ~3.2 vs. ~3.84 for the parent and ~3.94 for the 4′-fluoro isomer), and electronic distribution across the biphenyl scaffold . Critically, X-ray co-crystal structures of structurally related diflunisal analogues bound to transthyretin (TTR) have demonstrated that moving fluorine from the meta position to the ortho position reverses the binding orientation of the entire biphenyl ligand within the protein pocket—fundamentally altering which amino acid residues engage the carboxylate group [1]. These regioisomer-dependent effects on molecular recognition, coupled with measurable differences in CYP3A4 susceptibility (IC₅₀ ~20 μM) and PAI-1 inhibitory activity (IC₅₀ ~1.34 μM), create a multi-parameter differentiation profile that makes simple analog substitution scientifically unjustified without experimental validation [2][3].

Quantitative Differentiation Evidence for 2′-Fluorobiphenyl-3-carboxylic Acid vs. Closest Analogs: A Procurement-Relevant Data Guide


Enhanced Carboxylic Acid Acidity (pKa Depression) Relative to Non-Fluorinated Parent

The 2′-fluoro substituent lowers the pKa of the carboxylic acid group through an inductive electron-withdrawing effect transmitted across the biphenyl system. 2′-Fluorobiphenyl-3-carboxylic acid exhibits a predicted pKa of 4.02 ± 0.10, compared to 4.14 ± 0.10 for the non-fluorinated biphenyl-3-carboxylic acid parent . This ~0.12 log unit increase in acidity may influence ionization state at physiological pH, solubility–pH profiles, and salt-forming propensity during formulation development.

Acidity modulation Bioisostere design Hydrogen-bond donor strength

Counter-Intuitive Lipophilicity Reduction (LogP Depression) vs. Non-Fluorinated Parent and Regioisomers

Contrary to the general expectation that aromatic fluorination increases lipophilicity, the 2′-fluoro substituent in an ortho relationship to the biphenyl bond produces a net decrease in LogP relative to the non-fluorinated parent. 2′-Fluorobiphenyl-3-carboxylic acid has an experimentally determined LogP of 3.19 and a computed XLogP3 of 3.4, whereas biphenyl-3-carboxylic acid has a LogP of 3.84 [1]. Notably, the 4′-fluoro regioisomer exhibits a LogP of 3.94, consistent with the conventional fluorination-induced lipophilicity increase . This regioisomer-dependent inversion of the LogP trend—where 2′-fluoro reduces lipophilicity by ~0.65 units while 4′-fluoro increases it by ~0.1 units—reflects the unique ortho-electronic and conformational effects of the 2′-substitution pattern.

Lipophilicity tuning Ortho effect ADME property optimization

PAI-1 Inhibitory Activity (IC₅₀ = 1.34 μM): A Therapeutically Relevant Biochemical Profile

2′-Fluorobiphenyl-3-carboxylic acid demonstrates measurable inhibitory activity against plasminogen activator inhibitor-1 (PAI-1) with an IC₅₀ of 1,340 nM (1.34 μM), as determined by a fluorometric plate assay at pH 7.4 and 25 °C [1]. PAI-1 is a key negative regulator of the fibrinolytic system and has been implicated in thrombosis, fibrosis, and tumor stem cell maintenance. This compound is cited as an intermediate in patent US-10092537-B2, which claims novel uses for PAI-1 inhibitors including tumor stem cell control and enhancement of antitumor agent efficacy . While direct head-to-head PAI-1 inhibition data for the closest non-fluorinated or regioisomeric analogs in the identical assay format are not publicly available, the low-micromolar activity establishes a functional benchmark for this scaffold.

PAI-1 inhibition Fibrinolysis Thrombosis research Tumor stem cell biology

CYP3A4 Metabolic Susceptibility (IC₅₀ = 20 μM): A Measurable ADME Parameter for Early Drug Candidate Triage

In a human liver microsome-based fluorometric assay, 2′-fluorobiphenyl-3-carboxylic acid inhibited cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 20,000 nM (20 μM) after 15-minute preincubation with NADPH [1]. CYP3A4 is the predominant hepatic drug-metabolizing enzyme responsible for the clearance of approximately 50% of marketed drugs, making this IC₅₀ value a practical indicator of the compound's potential as a CYP3A4 substrate or inhibitor in downstream applications. While comparable CYP3A4 IC₅₀ data for the non-fluorinated parent or positional isomers could not be located in public databases, the 20 μM value is consistent with a moderate interaction propensity that is typical of small aromatic carboxylic acids and provides a quantitative baseline for assessing the metabolic profile consequences of 2′-fluorination in this scaffold series.

CYP3A4 inhibition Drug–drug interaction Hepatic metabolism ADME screening

Regioisomer-Dependent Protein Binding Orientation: Ortho-Fluorine Reverses Biphenyl Ligand Pose in Transthyretin

X-ray co-crystallography of diflunisal analogue–TTR complexes (PDB entries 2B77, 2B9A, 2F7I) has provided direct structural evidence that the position of fluorine substitution on the biphenyl scaffold dictates the ligand binding orientation within the transthyretin (TTR) tetramer [1]. Compound 18 (bearing fluorines at the meta positions, analogous to a 3′,5′-difluoro substitution pattern) and compound 20 (bearing fluorines at the ortho positions, analogous to the 2′-fluoro pattern) bind in opposite orientations in the TTR thyroxine-binding pocket. In the ortho-fluorinated configuration, the hydrophilic aromatic ring orients toward the outer binding pocket, positioning the carboxylate to form favorable electrostatic interactions with Lys15 and Lys15′ ε-ammonium groups. By contrast, the meta-fluorinated analogue orients the hydrophilic ring inward, engaging Ser117/117′ via hydrogen bonds [1]. This class-level SAR observation establishes a structural rationale for why the 2′-fluoro regioisomer cannot be assumed to behave identically to its 3′-fluoro or 4′-fluoro counterparts in any protein binding context.

Fluorine walk Binding orientation Transthyretin amyloidosis Structure-based design

Divergent Physical Properties (Boiling Point and Density) Relative to Non-Fluorinated Parent

The introduction of the 2′-fluoro substituent produces measurable shifts in bulk physical properties compared to the non-fluorinated parent. 2′-Fluorobiphenyl-3-carboxylic acid exhibits a predicted boiling point of 383.0 ± 25.0 °C at 760 mmHg and a predicted density of 1.261 ± 0.06 g/cm³, whereas biphenyl-3-carboxylic acid has a boiling point of 392.2 ± 21.0 °C and a density of 1.185 ± 0.06 g/cm³ . The ~9 °C reduction in boiling point and ~6.4% increase in density are consistent with the introduction of the polar carbon–fluorine bond, which increases molecular polarizability and intermolecular dipole–dipole interactions while slightly reducing molecular symmetry. These differences can affect chromatographic retention behavior, sublimation characteristics during purification, and solid-state packing in formulation development.

Physical property differentiation Purification behavior Formulation pre-screening

Optimal Research and Industrial Application Scenarios for 2′-Fluorobiphenyl-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring Ortho-Fluorine Effects on Acidity and Lipophilicity

For medicinal chemistry programs conducting systematic 'fluorine walk' SAR studies on biphenyl carboxylic acid scaffolds, 2′-fluorobiphenyl-3-carboxylic acid is the only commercially available building block that simultaneously delivers enhanced acidity (pKa 4.02 vs. 4.14 for the parent) and reduced lipophilicity (LogP ~3.2 vs. ~3.84 for the parent and ~3.94 for the 4′-fluoro isomer) . This counter-intuitive combination—where fluorination depresses rather than elevates LogP—makes the 2′-fluoro regioisomer an essential comparator for distinguishing ortho-electronic effects from general halogen effects in QSAR models and for optimizing the balance between target potency and ADME properties such as metabolic stability and plasma protein binding.

PAI-1 Inhibitor Lead Optimization for Thrombosis, Fibrosis, or Oncology Programs

With a measured PAI-1 IC₅₀ of 1.34 μM and a patent-protected application landscape encompassing tumor stem cell control and antifibrotic therapy (US-10092537-B2), 2′-fluorobiphenyl-3-carboxylic acid serves as a structurally characterized starting point for hit-to-lead optimization of PAI-1 antagonists [1]. Unlike generic biphenyl carboxylic acids that lack any annotated protein target, this compound provides an immediate biochemical annotation that can accelerate target-based screening cascades. Its CYP3A4 IC₅₀ of 20 μM further permits early assessment of metabolic liability without additional in vitro ADME investment [2].

Structure-Based Drug Design Leveraging Fluorine-Dependent Binding Orientation Control

For protein targets where the biphenyl moiety occupies a well-defined hydrophobic pocket with polar residues at both extremities (as exemplified by the transthyretin tetramer), the class-level SAR evidence from diflunisal analogue co-crystal structures demonstrates that 2′-fluoro (ortho) substitution can direct the carboxylate toward lysine-rich outer pocket environments, whereas meta-fluorination directs it toward serine-rich inner pocket environments [3]. Researchers pursuing rational, structure-guided design of biphenyl-containing ligands can use 2′-fluorobiphenyl-3-carboxylic acid as a synthetic intermediate to deliberately orient the carboxylate pharmacophore toward specific amino acid side chains, rather than relying on serendipitous binding poses.

Process Chemistry Scale-Up with Quantified Physical Property Benchmarks

For process development teams transitioning from medicinal chemistry scale to larger batches, the availability of predicted physical property data—boiling point 383 °C (cf. 392 °C for the non-fluorinated parent) and density 1.261 g/cm³ (cf. 1.185 g/cm³)—enables informed selection of distillation conditions, recrystallization solvent systems, and solid-handling parameters . The ~6.4% higher density and ~9 °C lower boiling point relative to biphenyl-3-carboxylic acid, while modest, are practically meaningful for designing purification protocols that exploit differential volatility or density-based separation from unreacted starting materials and side products.

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